1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18415768
InChI: InChI=1S/C20H14F6N2O2/c21-19(22,23)15-8-11(27)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(28)9-16(18)20(24,25)26/h1-10H,27-28H2
SMILES:
Molecular Formula: C20H14F6N2O2
Molecular Weight: 428.3 g/mol

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene

CAS No.:

Cat. No.: VC18415768

Molecular Formula: C20H14F6N2O2

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene -

Specification

Molecular Formula C20H14F6N2O2
Molecular Weight 428.3 g/mol
IUPAC Name 4-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C20H14F6N2O2/c21-19(22,23)15-8-11(27)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(28)9-16(18)20(24,25)26/h1-10H,27-28H2
Standard InChI Key PGGDRKNQBAILPU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central benzene ring linked via ether bonds to two 4-amino-2-trifluoromethylphenyl groups at the 1,3-positions. This configuration introduces steric hindrance and electronic effects that profoundly influence polymer chain packing and intermolecular interactions. The molecular formula is C₆H₅(O-C₆H₃(CF₃)(NH₂))₂, with a molecular weight of 428.3 g/mol. The trifluoromethyl (-CF₃) groups contribute to enhanced solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) while reducing moisture absorption through hydrophobic interactions .

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous fluorinated diamines reveal reduced crystallinity compared to non-fluorinated counterparts, a property critical for improving polymer processability . Fourier-transform infrared (FT-IR) spectroscopy of 1,3-bis-(4-amino-2-trifluoromethylphenoxy) benzene shows characteristic peaks at 3380 cm⁻¹ (N-H stretching), 1320 cm⁻¹ (C-N bending), and 1120 cm⁻¹ (C-F vibration), confirming the presence of amino and trifluoromethyl functionalities . Nuclear magnetic resonance (¹³C NMR) analysis further corroborates the structure, with distinct signals at δ 121.5 ppm (CF₃ carbons) and δ 152.3 ppm (ether-linked aromatic carbons) .

Table 1: Key Spectroscopic Data

TechniqueObserved Peaks (cm⁻¹/ppm)Assignment
FT-IR3380N-H stretching
FT-IR1320C-N bending
FT-IR1120C-F vibration
¹³C NMR121.5CF₃ carbons
¹³C NMR152.3Ether-linked aromatics

Synthesis Methods

Nucleophilic Substitution Reaction

The synthesis typically begins with the reaction of resorcinol with 2-chloro-5-nitrobenzotrifluoride in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃). This step forms a dinitro intermediate via aromatic nucleophilic substitution, with yields exceeding 85% .

Reaction Scheme:
Resorcinol + 2 Cl-C₆H₃(NO₂)(CF₃) → 1,3-bis-[4-nitro-2-(trifluoromethyl)phenoxy]benzene + 2 HCl

Catalytic Reduction

The dinitro intermediate undergoes hydrogenation using Pd/C (10% loading) and hydrazine hydrate in ethanol at 80°C for 12 hours, reducing nitro groups to amines. This step achieves >90% conversion efficiency, as confirmed by thin-layer chromatography .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Improvement (%)
Reaction Temperature120°C (Step 1)15
Catalyst Loading10% Pd/C (Step 2)22
Solvent SystemDMF/Ethanol (1:3)18

Physicochemical Properties

Thermal Stability

Polyimides derived from this diamine exhibit extraordinary thermal resilience. Thermogravimetric analysis (TGA) shows a 5% weight loss temperature (T₅%) of 502–518°C in nitrogen atmosphere, surpassing conventional polyimides by 60–80°C . The glass transition temperature (Tg) ranges from 280–320°C, attributable to restricted chain mobility from CF₃ groups.

Optical Transparency

The electron-withdrawing -CF₃ groups reduce charge-transfer complex formation between polymer chains, resulting in optical transmittance >85% at 450 nm. UV-vis spectroscopy reveals cutoff wavelengths (λ₀) of 354–386 nm, significantly lower than non-fluorinated analogs (λ₀ > 450 nm) .

Table 3: Comparative Thermal/Optical Properties

PropertyThis Dianiline-Based PIConventional PI
T₅% (°C)502–518420–450
Tg (°C)280–320250–280
λ₀ (nm)354–386450–500
Moisture Uptake (%)0.61–0.721.2–1.8

Applications in High-Performance Polymers

Flexible Electronics

The combination of thermal stability and optical transparency makes these polyimides ideal substrates for flexible organic light-emitting diode (OLED) displays. Devices fabricated on these films maintain >95% efficiency after 1,000 bending cycles at 5 mm radius.

Lithium-Ion Battery Separators

Polyimide membranes derived from 1,3-bis-(4-amino-2-trifluoromethylphenoxy) benzene demonstrate ionic conductivities of 1.2 mS/cm at 25°C, with thermal shutdown temperatures exceeding 200°C—critical for preventing thermal runaway in batteries .

Recent Research and Comparative Studies

Effect of Dianhydride Selection

A 2024 study compared polyimides synthesized using six dianhydrides:

  • BPDA-based: Highest Tg (320°C) but lowest solubility

  • 6FDA-based: Optimal transparency (λ₀ = 354 nm) and solubility in THF

  • PMDA-based: Maximum tensile strength (128 MPa) but brittle behavior

Advanced Composite Formulations

Incorporating 15 wt% boron nitride nanosheets into the polyimide matrix increases thermal conductivity to 4.8 W/m·K (vs. 0.2 W/m·K for pure PI) while maintaining flexibility.

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